(R)-Methyl 2-(cyclopentylamino)butanoate
Overview
Description
Synthesis Analysis
“®-Methyl 2-(cyclopentylamino)butanoate” plays a crucial role in enantioselective synthesis. It is used as a building block in the preparation of various enantiomerically pure compounds. For instance, in the catalytic enantioselective total synthesis of (+)-torrubiellone C, silyl-protected ®-methyl 2-(hydroxymethyl)butanoate was obtained through an enantioselective Ir-catalyzed hydrogenation.Molecular Structure Analysis
The molecular formula of “®-Methyl 2-(cyclopentylamino)butanoate” is C10H19NO2 . The molecular weight is 185.26 . The InChI Key is BOTKCVUBIOIUFR-SECBINFHSA-N.Physical and Chemical Properties Analysis
The physical and chemical properties of “®-Methyl 2-(cyclopentylamino)butanoate” include a molecular weight of 185.26 . The compound should be stored sealed in dry conditions at 2-8°C . Unfortunately, the boiling point, density, and melting point are not specified .Scientific Research Applications
Enantioselective Synthesis
(R)-Methyl 2-(cyclopentylamino)butanoate plays a crucial role in enantioselective synthesis. It is used as a building block in the preparation of various enantiomerically pure compounds. For instance, in the catalytic enantioselective total synthesis of (+)-torrubiellone C, silyl-protected (R)-methyl 2-(hydroxymethyl)butanoate was obtained through an enantioselective Ir-catalyzed hydrogenation (Jessen, Schumacher, Schmid, Pfaltz, & Gademann, 2011).
Biotransformation
This compound is also significant in biotransformation processes. Ernst et al. (2005) developed a whole-cell biotransformation system for reducing prochiral carbonyl compounds to chiral hydroxy acid derivatives, such as methyl (R)-3-hydroxy butanoate. This process involves a recombinant oxidation/reduction cycle in Escherichia coli (Ernst, Kaup, Müller, Bringer-Meyer, & Sahm, 2005).
Properties
IUPAC Name |
methyl (2R)-2-(cyclopentylamino)butanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-3-9(10(12)13-2)11-8-6-4-5-7-8/h8-9,11H,3-7H2,1-2H3/t9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTKCVUBIOIUFR-SECBINFHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)NC1CCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)OC)NC1CCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30724186 | |
Record name | Methyl (2R)-2-(cyclopentylamino)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30724186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
755039-52-2 | |
Record name | Methyl (2R)-2-(cyclopentylamino)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30724186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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